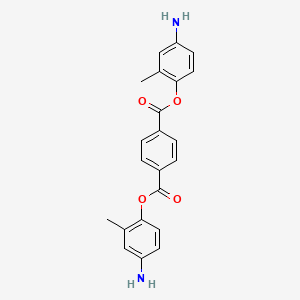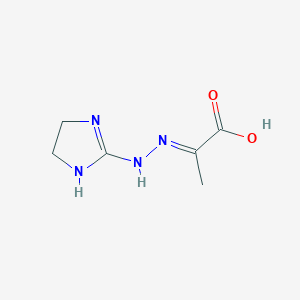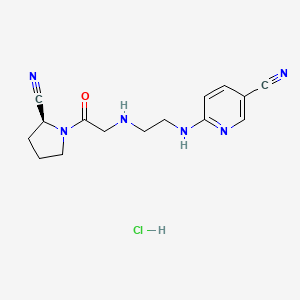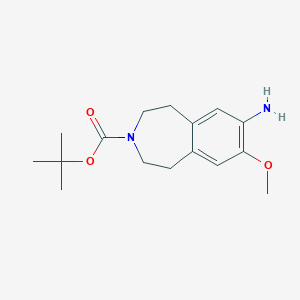![molecular formula C14H16FN3O B12828751 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorophenoxy group adds unique chemical properties, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenol with a suitable alkylating agent to introduce the fluorophenoxy group. This intermediate is then subjected to cyclization reactions to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of bases, solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents. The industrial methods focus on minimizing waste and improving the overall efficiency of the synthesis .
化学反应分析
Types of Reactions
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazolo[4,3-c]pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom and the substituents.
4-(2-Fluorophenoxy)-3,3’-bipyridine: This compound features a bipyridine core with a fluorophenoxy group, offering different chemical properties and applications.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: A related compound with a pyrrolo[2,3-c]pyridine core, used in various research applications.
Uniqueness
The uniqueness of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine lies in its specific combination of the pyrazolo[4,3-c]pyridine core and the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
属性
分子式 |
C14H16FN3O |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C14H16FN3O/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11/h2-5,16H,6-9H2,1H3 |
InChI 键 |
TWRRFVWOHYUWSM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)


![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)

![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)



![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
